N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is derived from the parent acetamide structure. Key substituents include:
- 3-Chloro-4-methoxyphenyl group : A benzene ring substituted with chlorine at position 3 and methoxy at position 4, attached to the acetamide’s nitrogen.
- 1,2,4-Triazole core : A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4.
- Sulfanyl bridge : A thioether group linking the triazole’s sulfur atom to the acetamide’s α-carbon.
- Furan-2-ylmethyl and pyrazin-2-yl substituents : A furan ring methylated at position 2 and a pyrazine ring attached to the triazole at position 5.
The numbering follows IUPAC priority rules, with the triazole core as the central scaffold.
X-ray Crystallographic Analysis of Triazole Core Architecture
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c, consistent with triazole derivatives reported in analogous studies. Key structural parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 11.67 Å, b = 10.26 Å, c = 6.69 Å |
| β angle | 100.84° |
| Triazole ring planarity | Max deviation: 0.019 Å |
| Bond lengths (S–C, N–N) | 1.724 Å (S–C), 1.412 Å (N–N) |
The triazole ring is nearly planar, with π–π stacking interactions between adjacent pyrazine rings (centroid distance: 3.60 Å). The furan-2-ylmethyl group adopts a gauche conformation relative to the triazole, minimizing steric hindrance. Hydrogen bonding between the acetamide’s NH and pyrazine’s nitrogen stabilizes the crystal lattice.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, pyrazine H-6)
- δ 7.89 (d, J = 8.4 Hz, 1H, phenyl H-6)
- δ 6.92 (d, J = 2.0 Hz, 1H, furan H-3)
- δ 4.21 (s, 2H, SCH₂CO)
13C NMR (100 MHz, DMSO-d₆):
- 168.5 ppm (C=O, acetamide)
- 152.3 ppm (C-2, pyrazine)
- 142.1 ppm (C-3, triazole)
FT-IR (KBr, cm⁻¹):
- 3270 (N–H stretch, acetamide)
- 1665 (C=O stretch)
- 1240 (C–S stretch)
HRMS (ESI-TOF):
- Calculated for C₂₁H₁₈ClN₇O₃S: [M+H]⁺ = 508.0967
- Observed: 508.0963 (Δ = 0.8 ppm)
Data align with computational predictions and analogous triazole-thioacetamides.
Computational Chemistry: DFT Studies and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were performed to optimize the geometry and analyze electronic properties:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.12 eV |
| Dipole moment | 5.78 Debye |
| Natural Bond Orbital (NBO) charges | S: −0.32, N: −0.45 |
The HOMO is localized on the triazole and pyrazine rings, while the LUMO resides on the acetamide and furan groups. Non-covalent interaction (NCI) analysis confirms weak CH···π interactions between the methoxyphenyl and pyrazine rings, corroborating crystallographic data.
Properties
Molecular Formula |
C20H17ClN6O3S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O3S/c1-29-17-5-4-13(9-15(17)21)24-18(28)12-31-20-26-25-19(16-10-22-6-7-23-16)27(20)11-14-3-2-8-30-14/h2-10H,11-12H2,1H3,(H,24,28) |
InChI Key |
SEUUOISQSSPMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C22H19ClN4O3S
- CAS Number : 849017-22-7
The structure features a triazole ring, which is known for its diverse biological activities, making it a significant scaffold in medicinal chemistry.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit considerable antibacterial properties. The compound has been tested against various bacterial strains.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These results suggest that this compound has effective antibacterial properties, particularly against Staphylococcus aureus, which is notable for its resistance to many antibiotics .
Antifungal Activity
The compound's antifungal activity has also been evaluated. It has shown effectiveness against several fungal strains:
Table 2: Antifungal Activity Results
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 μg/mL |
| Aspergillus niger | 16 μg/mL |
These findings indicate a promising antifungal profile, particularly against Candida albicans, which is a common pathogen in immunocompromised patients .
Anticancer Activity
In recent studies, the compound has been investigated for its anticancer potential. A screening of various cancer cell lines revealed significant cytotoxic effects.
Table 3: Anticancer Activity Results
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 μM |
| A549 (Lung Cancer) | 15 μM |
The IC50 values suggest that this compound exhibits significant anticancer activity, making it a candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interfere with specific cellular processes. For instance:
- Inhibition of DNA Synthesis : The triazole ring may inhibit enzymes involved in DNA replication.
- Disruption of Cell Membrane Integrity : The presence of the furan and phenyl groups can affect membrane permeability.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. The study concluded that this compound exhibited superior activity compared to standard antibiotics like ampicillin and tetracycline .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, multicellular spheroids were used to assess the efficacy of the compound against various cancer cell lines. The results demonstrated significant cytotoxicity and potential for use in targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-4-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as a lead compound for drug development. Its structural features allow it to interact with specific enzymes or receptors, making it suitable for targeting various biological pathways. Research indicates that compounds with similar structures have been evaluated for their efficacy against cancer cells and other diseases.
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex molecules. Its unique functional groups provide versatility in chemical reactions, enabling the formation of various derivatives that can be tailored for specific research needs.
Materials Science
The compound can be utilized in developing new materials with specialized properties such as conductivity or fluorescence. Its incorporation into polymer matrices or nanocomposites could lead to innovative applications in electronics or photonics .
Case Studies and Research Findings
Research studies have demonstrated the potential of this compound in various applications:
- Anti-Cancer Activity: A study highlighted its anti-cancer properties through molecular docking studies which suggested significant interactions with targets involved in tumor growth regulation .
- In Vitro Evaluations: The compound has undergone evaluations by the National Cancer Institute (NCI), showing promising results against multiple cancer cell lines with effective growth inhibition rates .
Comparison with Similar Compounds
Key Observations:
- Pyrazine vs.
- Phenyl Substituents : The 3-chloro-4-methoxyphenyl group balances electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may modulate solubility and membrane permeability relative to trifluoromethyl- or fluorophenyl derivatives .
- Triazole Substituents : The furan-2-ylmethyl group at position 4 introduces heteroaromatic bulk, which could influence steric interactions in biological systems compared to simpler alkyl groups (e.g., ethyl in ).
Anti-Exudative Activity
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (structurally related to the target compound) demonstrated significant anti-exudative activity in rat models, with 15 out of 21 analogs outperforming diclofenac sodium at 10 mg/kg . Key structural determinants of activity include:
- Chloro/Methoxy Phenyl Groups: Derivatives with electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring exhibited higher activity than those with electron-donating groups (e.g., OCH₃) .
- Heterocyclic Moieties : Pyrazine-containing analogs showed superior activity to pyridine derivatives, possibly due to enhanced hydrogen-bonding capacity .
Antiproliferative Activity
Triazole-acetamide derivatives with pyridinyl or pyrazinyl groups have shown inhibitory effects on tumor cell lines (e.g., HepG2, MCF-7) at IC₅₀ values ranging from 12–45 μM . The target compound’s pyrazine core may confer similar or improved activity, though experimental validation is required.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges in preparing this compound, and how are they methodologically addressed?
- Answer: The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include triazole ring formation via cyclization (using hydrazine derivatives and nitriles) and sulfanyl group introduction via thiol coupling. Solvent selection (e.g., dichloromethane or ethanol), temperature optimization (60–80°C for cyclization), and pH control (basic conditions for alkylation) are critical to minimize side reactions and maximize yield . Purification often employs column chromatography or recrystallization, with HPLC and NMR used to verify purity (>95%) and structural integrity .
Q. How is the compound characterized to confirm its structural identity?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions and connectivity, particularly for the triazole, furan, and pyrazine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O in acetamide at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities in analogous triazole derivatives .
Q. What are the primary biological targets or assays used to evaluate its activity?
- Answer: Anti-exudative activity is assessed using rodent models (e.g., formalin-induced edema in rats). In vitro assays include enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential) and antimicrobial susceptibility testing against Gram-positive/negative bacteria. Activity is dose-dependent, with IC₅₀ values typically in the 10–50 μM range .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer: SAR analysis involves systematic substitution of key groups:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Chloro on phenyl | Enhances lipophilicity and target binding | |
| Pyrazine vs. pyridine | Pyrazine improves π-π stacking in enzymes | |
| Furanmethyl vs. allyl | Furanmethyl increases metabolic stability | |
| Methodological approaches include synthesizing analogs with halogen/methoxy variations and evaluating their binding via molecular docking (e.g., AutoDock Vina) . |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Answer: Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or structural impurities. Strategies include:
- Reproducing experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validating purity with orthogonal techniques (e.g., LC-MS and elemental analysis).
- Comparing in vitro vs. in vivo efficacy to account for pharmacokinetic variability .
Q. What computational methods predict its pharmacokinetic properties?
- Answer: Tools like SwissADME predict logP (~3.2, indicating moderate lipophilicity) and bioavailability (Rule of Five compliance). Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while docking studies identify potential off-target interactions (e.g., CYP450 enzymes). These methods guide lead optimization to reduce hepatotoxicity risks .
Q. How to design experiments to probe its mechanism of action?
- Answer: Use fluorescence polarization assays to study DNA binding (if applicable) or surface plasmon resonance (SPR) for protein-ligand affinity. For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed pathways .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Answer: Variations may stem from:
- Strain specificity: Activity against S. aureus but not E. coli due to outer membrane differences in Gram-negative bacteria.
- Compound stability: Degradation under assay conditions (e.g., light exposure).
- Synergistic effects: Enhanced activity when combined with adjuvants (e.g., efflux pump inhibitors). Re-testing under anaerobic vs. aerobic conditions can clarify mechanistic nuances .
Methodological Recommendations
- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction time for triazole formation .
- Analytical Validation: Combine 2D-NMR (HSQC, HMBC) with X-ray crystallography for absolute configuration assignment .
- Biological Assays: Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
